Cas no 125638-82-6 ((1S)-1-(4-butylphenyl)ethan-1-ol)

(1S)-1-(4-Butylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a butyl-substituted phenyl group at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its stereospecific configuration, which can influence enantioselective reactions and biological activity. The presence of the butyl chain enhances lipophilicity, making it useful in studies involving hydrophobic interactions or as an intermediate in the synthesis of more complex chiral molecules. Its well-defined stereochemistry also allows for precise control in asymmetric catalysis and the preparation of enantiomerically pure compounds. The structural features of this alcohol make it a valuable building block in medicinal chemistry and material science applications.
(1S)-1-(4-butylphenyl)ethan-1-ol structure
125638-82-6 structure
商品名:(1S)-1-(4-butylphenyl)ethan-1-ol
CAS番号:125638-82-6
MF:C12H18O
メガワット:178.270723819733
MDL:MFCD09863771
CID:5216676

(1S)-1-(4-butylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(4-Butylphenyl)ethan-1-ol
    • (1S)-1-(4-butylphenyl)ethanol
    • (S)-1-(4-Butylphenyl)ethanol
    • (1S)-1-(4-butylphenyl)ethan-1-ol
    • MDL: MFCD09863771
    • インチ: 1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1
    • InChIKey: IMXTYZIZHGRRMC-JTQLQIEISA-N
    • ほほえんだ: O[C@@H](C)C1C=CC(=CC=1)CCCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 125
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 20.2

(1S)-1-(4-butylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01074877-5g
(1S)-1-(4-Butylphenyl)ethan-1-ol
125638-82-6 95%
5g
¥8785.0 2023-04-04
Enamine
EN300-87899-1.0g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
1.0g
$1070.0 2023-02-11
Enamine
EN300-87899-5.0g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
5.0g
$3105.0 2023-02-11
Enamine
EN300-87899-0.25g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
0.25g
$642.0 2023-09-01
Enamine
EN300-87899-0.05g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
0.05g
$587.0 2023-09-01
Enamine
EN300-87899-10.0g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
10.0g
$4606.0 2023-02-11
Enamine
EN300-87899-10g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
10g
$3007.0 2023-09-01
Enamine
EN300-87899-5g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
5g
$2028.0 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01074877-1g
(1S)-1-(4-Butylphenyl)ethan-1-ol
125638-82-6 95%
1g
¥3031.0 2023-04-04
Enamine
EN300-87899-0.5g
(1S)-1-(4-butylphenyl)ethan-1-ol
125638-82-6
0.5g
$671.0 2023-09-01

(1S)-1-(4-butylphenyl)ethan-1-ol 関連文献

(1S)-1-(4-butylphenyl)ethan-1-olに関する追加情報

Professional Introduction to (1S)-1-(4-butylphenyl)ethan-1-ol and CAS No. 125638-82-6

(1S)-1-(4-butylphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 125638-82-6, is a significant compound in the field of chemical and pharmaceutical research. This compound, with its unique structural and functional properties, has garnered attention for its potential applications in various biochemical and medicinal contexts. The enantiomeric purity of this compound, specifically the (1S) configuration, makes it a subject of interest for researchers exploring stereochemistry and its impact on biological activity.

The molecular structure of (1S)-1-(4-butylphenyl)ethan-1-ol consists of a butyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This configuration imparts specific electronic and steric properties that can influence its interactions with biological targets. The presence of the (1S) configuration indicates a particular spatial arrangement of atoms, which is crucial in determining the compound's efficacy and selectivity in biological systems.

In recent years, there has been growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts. (1S)-1-(4-butylphenyl)ethan-1-ol exemplifies this trend, as its enantiomeric purity makes it a valuable candidate for further investigation in drug discovery and development. Researchers have been exploring its potential as a building block for more complex molecules or as an intermediate in synthetic pathways leading to pharmacologically active compounds.

One of the most compelling aspects of CAS No. 125638-82-6 is its utility in studying the effects of stereochemistry on molecular interactions. Studies have shown that the (1S) configuration can significantly alter the binding affinity and pharmacokinetic properties of a compound. This has implications not only for drug design but also for understanding the mechanisms of action of existing medications. The ability to fine-tune these properties through stereochemical control offers a powerful tool for medicinal chemists.

The pharmaceutical industry has been particularly interested in compounds like (1S)-1-(4-butylphenyl)ethan-1-ol due to their potential as lead compounds for new therapies. Researchers are investigating its role in various therapeutic areas, including central nervous system disorders, where enantiomeric purity can have profound effects on efficacy and safety. Preliminary studies suggest that this compound may exhibit interesting pharmacological profiles, making it a promising candidate for further exploration.

Advances in synthetic chemistry have also contributed to the increased availability of such specialized compounds. The development of efficient synthetic routes allows for the scalable production of enantiomerically pure compounds like CAS No. 125638-82-6, facilitating their use in both academic research and industrial applications. These advancements are crucial for enabling more detailed studies into the biological activity and potential therapeutic uses of these molecules.

The chemical properties of (1S)-1-(4-butylphenyl)ethan-1-ol make it an attractive candidate for further investigation in various fields. Its unique structure and stereochemical configuration offer opportunities for exploring new drug mechanisms and developing more effective treatments for a range of diseases. As research continues to uncover the potential benefits of chiral compounds, CAS No. 125638-82-6 is poised to play a significant role in shaping the future of pharmaceutical innovation.

In conclusion, (1S)-1-(4-butylphenyl)ethan-1-ol represents a fascinating compound with considerable potential in the realm of chemical biology and drug development. Its enantiomeric purity and well-defined structure make it a valuable tool for researchers seeking to understand the relationship between molecular stereochemistry and biological activity. As our understanding of these complex interactions grows, compounds like CAS No. 125638-82-6 will continue to be instrumental in advancing therapeutic strategies across multiple medical disciplines.

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